molecular formula C11H15Cl2NO B7436121 (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol

(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol

Cat. No. B7436121
M. Wt: 248.15 g/mol
InChI Key: BTRRTTHULKRKNB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol, also known as alprenolol, is a beta-blocker medication that is commonly used to treat hypertension, angina pectoris, and cardiac arrhythmias. Alprenolol works by blocking the beta-adrenergic receptors in the heart, which slows down the heart rate and reduces the workload on the heart. In

Mechanism of Action

Alprenolol works by blocking the beta-adrenergic receptors in the heart, which are responsible for regulating heart rate and cardiac output. By blocking these receptors, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol reduces the effects of the sympathetic nervous system on the heart, which slows down the heart rate and reduces the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
Alprenolol has several biochemical and physiological effects on the body. It reduces the levels of circulating catecholamines, which are hormones that stimulate the sympathetic nervous system. It also reduces the release of renin, which is an enzyme that regulates blood pressure. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol reduces the oxygen demand of the heart, which can be beneficial in patients with angina pectoris.

Advantages and Limitations for Lab Experiments

Alprenolol has several advantages as a tool in scientific research. It is a well-established beta-blocker medication that has been extensively studied for its therapeutic effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Alprenolol has a relatively short half-life, which means that it may need to be administered frequently in order to maintain a consistent effect. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol can have off-target effects on other beta-adrenergic receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol. One area of interest is the development of new beta-blocker medications that are more selective for specific beta-adrenergic receptors. Another area of interest is the investigation of the role of beta-adrenergic receptors in other physiological systems, such as the immune system and the central nervous system. Finally, there is a need for further research on the long-term effects of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol treatment, particularly in patients with cardiovascular disease.

Synthesis Methods

Alprenolol can be synthesized by reacting 2,4-dichloro-3-methylbenzylamine with (R)-epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen chloride gas to form the hydrochloride salt of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol. The synthesis of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Alprenolol has been extensively studied for its therapeutic effects in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, anxiety disorders, and alcohol withdrawal syndrome. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol has been used as a tool in scientific research to study the beta-adrenergic receptor system and its role in cardiovascular physiology.

properties

IUPAC Name

(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-7(6-15)14-5-9-3-4-10(12)8(2)11(9)13/h3-4,7,14-15H,5-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRRTTHULKRKNB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)CNC(C)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)CN[C@H](C)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol

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